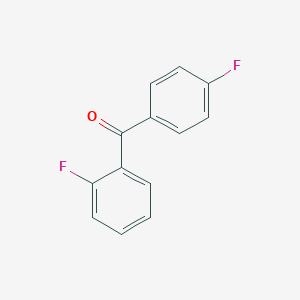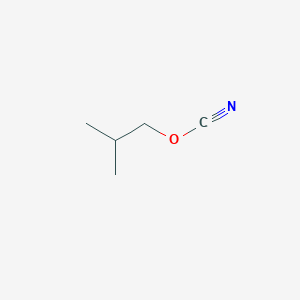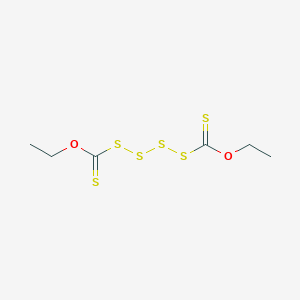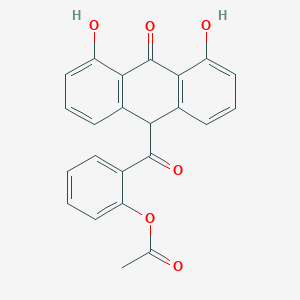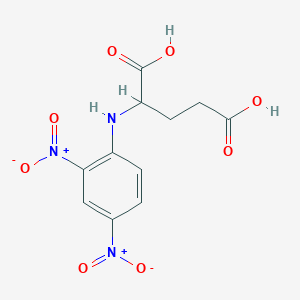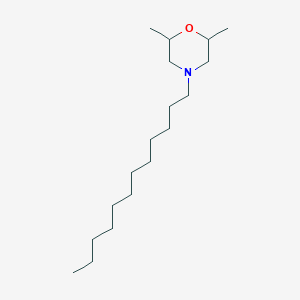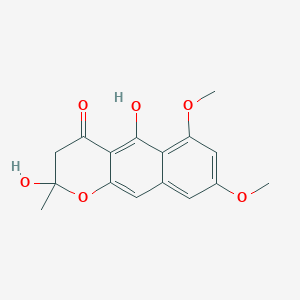
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione, also known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain, fever, and inflammation. This compound was first synthesized in the 1940s and has since been widely used in both human and veterinary medicine.
科学的研究の応用
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Phenylbutazone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene has been studied for its effects on the immune system and its potential use in the treatment of autoimmune diseases.
作用機序
Phenylbutazone works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene reduces the production of prostaglandins and therefore reduces inflammation, pain, and fever.
生化学的および生理学的効果
Phenylbutazone has a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as well as to inhibit the growth of certain types of cancer cells. Phenylbutazone has also been shown to have immunomodulatory effects, meaning that it can affect the functioning of the immune system. Additionally, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene has been shown to have a number of side effects, including gastrointestinal disturbances, renal toxicity, and hematological abnormalities.
実験室実験の利点と制限
Phenylbutazone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it has a well-established mechanism of action and has been extensively studied in both in vitro and in vivo models. However, there are also limitations to the use of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene in lab experiments. One limitation is that it has a number of side effects that can affect experimental outcomes. Additionally, it has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug over the course of an experiment.
将来の方向性
There are a number of future directions for research on 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene. One area of research is the development of new formulations of the drug that can reduce its side effects while maintaining its anti-inflammatory and analgesic properties. Another area of research is the investigation of the immunomodulatory effects of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene and its potential use in the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene in the treatment of cancer and other diseases. Overall, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene remains an important compound in the field of medicine and continues to be the subject of ongoing research.
合成法
Phenylbutazone can be synthesized through a multistep process that involves the condensation of ethyl acetoacetate and phenylhydrazine to form 1-phenyl-3,5-dioxopyrazolidine. This intermediate is then reacted with diethyl sulfate to yield 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene. The overall yield of this process is around 40%.
特性
CAS番号 |
1732-61-2 |
|---|---|
製品名 |
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione |
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC名 |
4,4-diethyl-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(4-2)11(16)14-15(12(13)17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,14,16) |
InChIキー |
MAGFGTMRZHCQFE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NN(C1=O)C2=CC=CC=C2)CC |
正規SMILES |
CCC1(C(=O)NN(C1=O)C2=CC=CC=C2)CC |
ピクトグラム |
Acute Toxic; Irritant |
同義語 |
4,4-diethyl-1-phenyl-3,5-pyrazolidinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



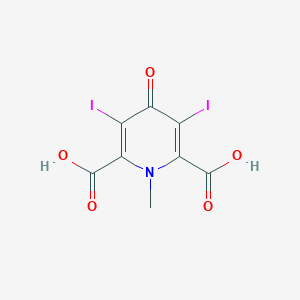
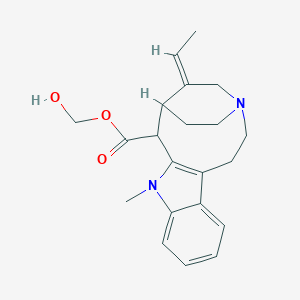
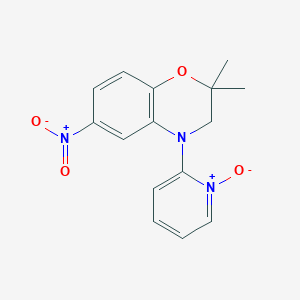
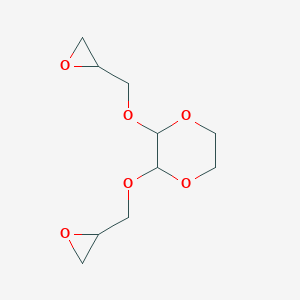
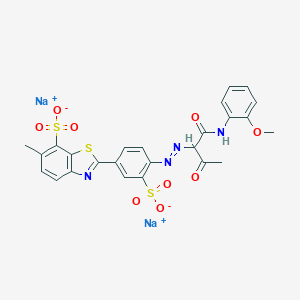
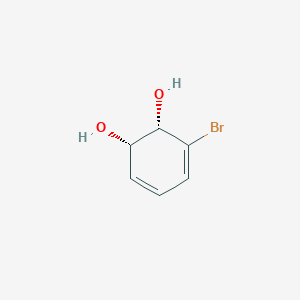
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
